

A Head-to-Head Comparison of Commercial Adrenomedullin ELISA Kits

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Compound of Interest

Compound Name: Adrenomedullin

Cat. No.: B612762

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For researchers, scientists, and drug development professionals, the accurate quantification of **adrenomedullin** (AM) is crucial for a wide range of studies, from cardiovascular research to oncology. Enzyme-linked immunosorbent assays (ELISAs) are a common method for this purpose, and a variety of commercial kits are available. This guide provides a comparative overview of several commercially available **adrenomedullin** ELISA kits, based on manufacturer-provided data, to assist researchers in selecting the most suitable kit for their needs.

Performance Data of Commercial Adrenomedullin ELISA Kits

The following table summarizes the key performance characteristics of several commercially available **adrenomedullin** ELISA kits. The data presented here is based on information provided by the respective manufacturers, as independent head-to-head comparative studies are not readily available in the public domain. Researchers are advised to consult the product datasheets for the most up-to-date information and to perform their own validation experiments.

Manufacturer/Supplier	Kit Name/Catalog No.	Assay Type	Sample Type(s)	Detection Range (pg/mL)	Sensitivity (pg/mL)
Thermo Fisher Scientific	Human ADM ELISA Kit (EEL023)	Sandwich	Plasma, Serum	15.63 - 1000	9.38
Novus Biologicals	Human Adrenomedullin/ADM ELISA Kit (Chemiluminescence) (NBP2-66648)	Sandwich-CLIA	Serum, Plasma, other biological fluids	12.50 - 800	7.50
Biomatik	Mouse Adrenomedullin, Adm Elisa Kit (EKC40737)	Sandwich	Serum, Plasma, Cell Culture Supernates, Tissue Homogenates	4.7 - 300	1.2
MyBioSource	Human Adrenomedullin (ADM) ELISA Kit (MBS701573)	Sandwich	Not specified	Not specified	< 10 pg/mL (Intra-assay CV%<8%, Inter-assay CV%<10%)
RayBiotech	Adrenomedullin ELISA Kit	Competition	Human, Mouse, Rat Serum, Plasma, Cell Culture Media	Not specified	0.9 ng/ml
Elabscience	Human ADM(Adreno	Sandwich	Serum, Plasma, other	15.63 - 1000	9.38

	medullin) ELISA Kit (E- EL-H0275)		biological fluids		
Antibodies.co m	Bovine Adrenomedull in/ADM ELISA Kit (A4218)	Sandwich	Serum, Plasma, Tissue Homogenate s	15.6 - 1000	< 6.4

Experimental Protocols

While specific protocols may vary between manufacturers, the following outlines a general methodology for a typical sandwich ELISA for the quantification of **adrenomedullin**. For precise instructions, always refer to the manual provided with the specific kit.

General Sandwich ELISA Protocol for **Adrenomedullin**

- Reagent and Sample Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Reconstitute or dilute standards, detection antibodies, and other provided reagents as instructed in the kit manual.
 - Prepare serial dilutions of the standard to generate a standard curve.
 - If necessary, dilute samples to fall within the detection range of the assay.
- Assay Procedure:
 - Add a specific volume of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-**adrenomedullin** capture antibody.
 - Incubate the plate for the time and at the temperature specified in the manual to allow the **adrenomedullin** to bind to the immobilized antibody.

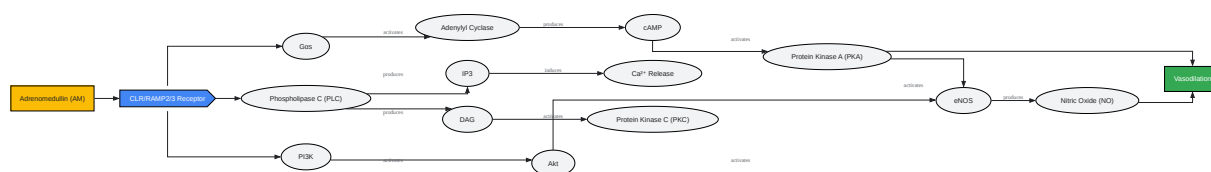
- Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. This step removes any unbound substances.
- Add the biotinylated detection antibody, specific for a different epitope on the **adrenomedullin** molecule, to each well.
- Incubate the plate to allow the detection antibody to bind to the captured **adrenomedullin**.
- Wash the plate again to remove any unbound detection antibody.
- Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin on the detection antibody.
- Incubate the plate.
- Wash the plate to remove any unbound streptavidin-HRP conjugate.
- Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.
- Incubate the plate in the dark for a specified amount of time to allow for color development.
- Stop the enzymatic reaction by adding a stop solution, which will change the color of the solution (typically from blue to yellow).
- Data Analysis:
 - Measure the optical density (OD) of each well at a specific wavelength (commonly 450 nm) using a microplate reader.
 - Subtract the average OD of the blank wells from the OD of all other wells.
 - Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

- Determine the concentration of **adrenomedullin** in the samples by interpolating their OD values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of **adrenomedullin** in the original sample.

Visualizations

Adrenomedullin Signaling Pathway

Adrenomedullin is a potent vasodilator peptide that exerts its effects through a complex signaling network. It primarily binds to a G-protein coupled receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), most commonly RAMP2 or RAMP3. This interaction triggers multiple downstream signaling cascades that are crucial in regulating cardiovascular homeostasis and other physiological processes.

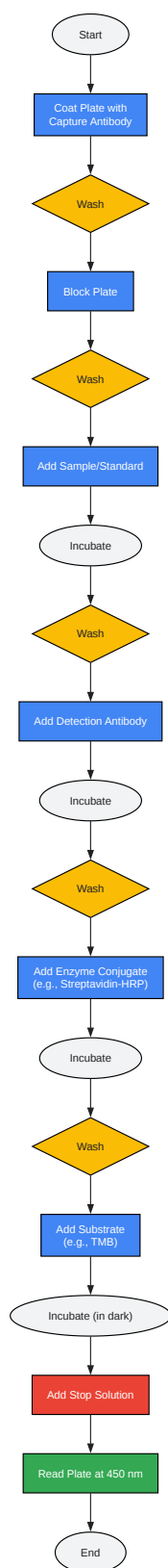


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Caption: **Adrenomedullin** signaling cascade leading to vasodilation.

General Experimental Workflow for a Sandwich ELISA

The sandwich ELISA is a common and robust method for quantifying antigens. The workflow involves capturing the target antigen between two layers of antibodies (a capture antibody and a detection antibody), followed by enzymatic detection.



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Caption: A generalized workflow for a sandwich ELISA experiment.

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